Upleganan Exhibits 2- to 4-Fold Enhanced Potency Over Polymyxin B and Colistin Against Key MDR Pathogens
Upleganan demonstrates superior in vitro potency compared to the legacy polymyxins polymyxin B and colistin across multiple clinically relevant Gram-negative species. In a head-to-head evaluation of 200 clinical isolates from Chinese centers, Upleganan showed 2- to 4-fold lower MIC50/90 values than both polymyxin B and colistin against Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae [1]. Specifically, against colistin-susceptible OXA-producing A. baumannii, Upleganan achieved an MIC50/90 of 0.064/0.125 mg/L [1]. In a subsequent large-scale benchmarking study against a global collection of Gram-negative isolates, Upleganan demonstrated robust activity with MIC50/MIC90 values of 0.12/0.25 mg/L against A. baumannii strains [2].
| Evidence Dimension | MIC50/MIC90 values against MDR Gram-negative clinical isolates |
|---|---|
| Target Compound Data | MIC50/MIC90 = 2- to 4-fold lower than comparators (against A. baumannii, P. aeruginosa, Enterobacteriaceae) [1]; MIC50/MIC90 = 0.12/0.25 mg/L against A. baumannii [2] |
| Comparator Or Baseline | Polymyxin B and colistin; against colistin-susceptible OXA-producing A. baumannii, comparators showed higher MIC values [1] |
| Quantified Difference | 2- to 4-fold lower MICs versus polymyxin B and colistin [1] |
| Conditions | Broth microdilution MIC testing against clinical isolates including carbapenem-resistant, MDR, and colistin-resistant strains [1] |
Why This Matters
Lower MIC values directly translate to a higher likelihood of achieving pharmacokinetic/pharmacodynamic (PK/PD) targets at clinically achievable exposures, reducing the probability of treatment failure due to inadequate drug levels.
- [1] Zhang Y, et al. Evaluation of the in vitro activity of new polymyxin B analogue SPR206 against clinical MDR, colistin-resistant and tigecycline-resistant Gram-negative bacilli. J Antimicrob Chemother. 2020 Sep 1;75(9):2609-2615. PMID: 32591806. View Source
- [2] Sader HS, et al. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals. Int J Antimicrob Agents. 2025;106516. PMID: Not yet assigned. View Source
